molecular formula C15H17FN4O3 B3747718 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide

Cat. No.: B3747718
M. Wt: 320.32 g/mol
InChI Key: RKNUUUVYSAHPJK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide is a synthetic organic compound that features a pyrazole ring substituted with nitro and methyl groups, a fluorophenyl group, and a butanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitrated pyrazole can be alkylated with a suitable alkyl halide to introduce the butanamide chain.

    Coupling with fluorophenyl group: The final step involves coupling the alkylated pyrazole with a fluorophenyl amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Reduction: 4-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular processes and pathways.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide: Lacks the nitro group.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide: Lacks the fluorine substitution on the phenyl ring.

Uniqueness

The presence of both the nitro group and the fluorophenyl group in 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)8-4-7-14(21)17-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNUUUVYSAHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide
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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide

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